molecular formula C18H18N2O4 B2423172 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351652-79-3

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2423172
CAS No.: 1351652-79-3
M. Wt: 326.352
InChI Key: ADDNXKXEOHTCBT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 1,2,3,4-tetrahydroisoquinolin-1-one scaffold, a privileged structure in the design of pharmacologically active agents. The molecule's structure, which incorporates a benzamide group linked to a dihydroisoquinolone core, is analogous to key motifs found in inhibitors of critical enzymatic targets. Compounds based on the dihydroisoquinolone and benzamide pharmacophores have demonstrated substantial research value in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair. PARP inhibitors are a prominent class of oncology therapeutics, and the dihydroisoquinolone core can serve as an effective NAD+-mimetic that competes for the enzyme's binding site . The structural elements present in this compound, particularly the constrained cis-benzamide motif, are recognized for their ability to enhance binding affinity to such targets, making it a valuable scaffold for exploring novel PARP-1 selective inhibitors . Furthermore, structurally related tetrahydroisoquinolinyl benzamides have been identified as some of the most potent and selective ligands for sigma-2 (σ2) receptors, which are overexpressed in many cancer cell lines and are involved in the regulation of cell proliferation and death . The conformational constraint provided by the tetrahydroisoquinoline ring system has been shown to be critically important for achieving high affinity and selectivity for this receptor subtype . This makes related compounds crucial molecular tools for studying cancer biology and for the development of potential anti-cancer agents and diagnostic imaging probes. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a core structure for building focused libraries in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-7-12(8-15(10-14)24-2)17(21)20-13-4-3-11-5-6-19-18(22)16(11)9-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNXKXEOHTCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific combination of a benzamide core with dimethoxy groups and a tetrahydroisoquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in areas such as neuropharmacology and oncology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds related to tetrahydroisoquinolines exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma), with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)
MDA-MB-23115
HCC10

Neuroprotective Effects

Tetrahydroisoquinolines are also known for their neuroprotective properties. The compound has been studied for its potential to mitigate oxidative stress and inflammation in neuronal cells:

  • Mechanism : It is believed to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS), thereby protecting against neurodegenerative processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cognitive Enhancement : In animal models, administration of the compound improved memory and learning capabilities. Behavioral tests such as the Morris water maze indicated enhanced cognitive function.
  • Anti-inflammatory Effects : In models of induced inflammation, the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential application in treating inflammatory diseases.

Toxicology and Safety Profile

Preliminary toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety in humans.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

Answer: The compound is synthesized via amide coupling between 3,5-dimethoxybenzoic acid derivatives and functionalized tetrahydroisoquinoline amines. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DCM or THF .
  • Amine preparation : 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-amine can be synthesized via cyclization of substituted phenethylamines followed by oxidation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization ensure high purity (>95%).
    Table 1: Representative Reaction Conditions
ReagentSolventTemperatureYieldReference
HATU, DIPEADMF25°C87%
EDCI, DMAPDCM0°C → RT78%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy groups (δ ~3.7–3.8 ppm) and amide carbonyl signals (δ ~165–170 ppm). Compare with published spectra of analogous benzamides .
  • Mass spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+^+ ~383.4 Da).
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL or OLEX2. For example, monoclinic systems (space group P21/nP2_1/n) with unit cell parameters a=12.133A˚,b=8.684A˚,c=20.983A˚a = 12.133 \, \text{Å}, b = 8.684 \, \text{Å}, c = 20.983 \, \text{Å} are common for benzamide derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s dual inhibition of DAPK1 and CSF1R kinases?

Answer:

  • Kinase assays : Use recombinant DAPK1/CSF1R enzymes in radiometric or fluorescence-based assays (e.g., ADP-Glo™). IC50_{50} values should be determined at varying ATP concentrations (e.g., 1–100 μM) .
  • Cellular validation : Test in C6 rat glioma models to assess tau phosphorylation modulation via Western blot (e.g., p-Tau S396/S404) .
  • Structural docking : Perform molecular dynamics simulations using the compound’s crystal structure to map binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. Table 2: Representative Inhibition Data

TargetIC50_{50} (nM)Assay TypeReference
DAPK112.3 ± 1.5Fluorescence
CSF1R28.7 ± 3.2Radiometric

Q. How should contradictory biological activity data (e.g., varying IC50_{50}50​ values across studies) be addressed?

Answer:

  • Cross-validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C vs. RT) via HPLC .
  • Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2_2) .

Q. What strategies are effective for optimizing solubility and blood-brain barrier (BBB) penetration in structural analogs?

Answer:

  • Scaffold modifications : Introduce polar groups (e.g., hydroxyls) or reduce methoxy substituents to lower logP.
  • Prodrug approaches : Mask amide groups with ester prodrugs to enhance lipophilicity transiently .
  • In silico modeling : Use tools like SwissADME to predict BBB permeability (e.g., BOILED-Egg model) and adjust substituents accordingly .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Answer:

  • Data collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) on single crystals grown via vapor diffusion (e.g., methanol/water).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and validate with Rfree_{free} values (<0.25).
  • Hydrogen bonding analysis : Identify key interactions (e.g., amide-carbonyl with solvent molecules) using ORTEP-3 for visualization .

Q. What in vitro models are suitable for studying neuroprotective effects against tauopathies?

Answer:

  • Cellular models : Use LPS-treated C6 glioma cells to mimic neuroinflammation; measure APP and phosphorylated tau levels via ELISA .
  • Primary neurons : Isolate cortical neurons from transgenic tauopathy models (e.g., P301S mice) and treat with 1–10 μM compound for 24–48 hours .
  • Mitochondrial assays : Assess ROS reduction using MitoSOX™ Red dye in SH-SY5Y cells .

Q. How can researchers address low reproducibility in synthetic yields?

Answer:

  • Reagent quality : Ensure anhydrous solvents and fresh coupling agents (e.g., HATU vs. older EDCI batches) .
  • Reaction monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction times.
  • Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer in amide coupling steps .

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